molecular formula C20H11FN2O3 B11492931 2-amino-4-(3-fluorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile

2-amino-4-(3-fluorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile

Cat. No.: B11492931
M. Wt: 346.3 g/mol
InChI Key: HEEZZSPCTVPKOO-UHFFFAOYSA-N
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Description

2-amino-4-(3-fluorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile is a complex organic compound with significant potential in various scientific fields. This compound belongs to the class of chromene derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(3-fluorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile typically involves a multi-component reaction. A common method includes the reaction of 3,5-cyclohexanedione, 3-fluorobenzaldehyde, and malononitrile in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) in ethanol. The mixture is refluxed for 2-3 hours and then cooled to room temperature .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the multi-component reaction approach is scalable and can be adapted for larger-scale synthesis. The use of eco-friendly solvents and catalysts is encouraged to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(3-fluorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-4-(3-fluorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an antibacterial and anticancer agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-4-(3-fluorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit tyrosine kinase receptors, which play a role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
  • 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile

Properties

Molecular Formula

C20H11FN2O3

Molecular Weight

346.3 g/mol

IUPAC Name

2-amino-4-(3-fluorophenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile

InChI

InChI=1S/C20H11FN2O3/c21-11-5-3-4-10(8-11)15-14(9-22)20(23)26-19-16(15)17(24)12-6-1-2-7-13(12)18(19)25/h1-8,15H,23H2

InChI Key

HEEZZSPCTVPKOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=C(C3C4=CC(=CC=C4)F)C#N)N

Origin of Product

United States

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